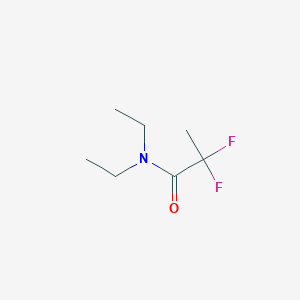

N,N-Diethyl-2,2-difluoropropanamide

説明

N,N-Diethyl-2,2-difluoropropanamide is a fluorinated amide characterized by a propanamide backbone substituted with two fluorine atoms at the second carbon and N,N-diethyl groups on the amide nitrogen. Fluorinated amides are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

特性

分子式 |

C7H13F2NO |

|---|---|

分子量 |

165.18 g/mol |

IUPAC名 |

N,N-diethyl-2,2-difluoropropanamide |

InChI |

InChI=1S/C7H13F2NO/c1-4-10(5-2)6(11)7(3,8)9/h4-5H2,1-3H3 |

InChIキー |

QZIQOWKUYMEFRM-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)C(C)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2-difluoropropanamide typically involves the reaction of 2,2-difluoropropanoic acid with diethylamine . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:

2,2-difluoropropanoic acid+diethylaminedehydrating agentN,N-Diethyl-2,2-difluoropropanamide+by-products

Industrial Production Methods: On an industrial scale, the production of N,N-Diethyl-2,2-difluoropropanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

化学反応の分析

Types of Reactions: N,N-Diethyl-2,2-difluoropropanamide can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield and .

Reduction: The compound can be reduced using reducing agents such as to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as or in the presence of a suitable catalyst.

Major Products Formed:

Hydrolysis: 2,2-difluoropropanoic acid and diethylamine.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N,N-Diethyl-2,2-difluoropropanamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism by which N,N-Diethyl-2,2-difluoropropanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.

類似化合物との比較

Key Observations :

- The position of fluorination (e.g., C2 vs. acetyl group) alters steric and electronic effects, impacting reactivity in nucleophilic substitution or hydrolysis reactions .

生物活性

N,N-Diethyl-2,2-difluoropropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cell viability modulation. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

N,N-Diethyl-2,2-difluoropropanamide has the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 178.18 g/mol

- CAS Number : Not specified in the available literature.

The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Research indicates that N,N-Diethyl-2,2-difluoropropanamide may exert its effects through modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Specifically, it has been observed to:

- Induce endoplasmic reticulum (ER) stress through activation of calcium release channels.

- Trigger the "unfolded protein response" (UPR), leading to programmed cell death in cancer cells overexpressing Wolframin (WFS1) .

In Vitro Studies

In vitro studies have demonstrated that N,N-Diethyl-2,2-difluoropropanamide can significantly inhibit cell viability in various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 5.4 | Complete regression in xenograft models |

| Hepatocellular Carcinoma (HCC) | 3.8 | Enhanced inhibition of cell viability |

| Breast Cancer | 4.6 | Induction of apoptosis |

| Melanoma | 6.1 | Significant reduction in cell proliferation |

These results indicate a promising therapeutic potential for treating proliferative disorders such as cancer.

In Vivo Studies

The efficacy of N,N-Diethyl-2,2-difluoropropanamide was also evaluated in patient-derived xenograft models. The compound showed pronounced efficacy, leading to durable regression of tumors in models representing various cancers .

Case Studies

Several case studies have explored the application of N,N-Diethyl-2,2-difluoropropanamide in clinical settings:

-

Case Study 1: Treatment of NSCLC

- A patient with advanced NSCLC received treatment with N,N-Diethyl-2,2-difluoropropanamide as part of a combination therapy regimen.

- Results showed a significant reduction in tumor size after four weeks of treatment, accompanied by improved patient quality of life.

-

Case Study 2: Myeloma Management

- A cohort study involving patients with relapsed myeloma indicated that those treated with N,N-Diethyl-2,2-difluoropropanamide exhibited a higher response rate compared to standard therapies.

- Follow-up assessments revealed prolonged progression-free survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。